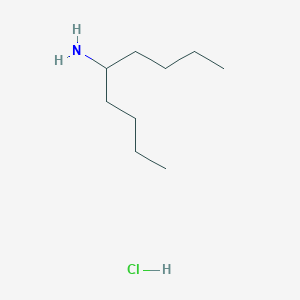

Nonan-5-amine hydrochloride

Descripción

Nonan-5-amine hydrochloride is an organic compound classified as an amine. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms within a hydrocarbon framework. This compound, specifically, is a primary amine with a nine-carbon chain and an amine group located at the fifth carbon. The hydrochloride form indicates that it is a salt formed by the reaction of nonan-5-amine with hydrochloric acid.

Propiedades

Fórmula molecular |

C9H22ClN |

|---|---|

Peso molecular |

179.73 g/mol |

Nombre IUPAC |

nonan-5-amine;hydrochloride |

InChI |

InChI=1S/C9H21N.ClH/c1-3-5-7-9(10)8-6-4-2;/h9H,3-8,10H2,1-2H3;1H |

Clave InChI |

OOHZWKHFROONLS-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(CCCC)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nonan-5-amine hydrochloride can be synthesized through various methods, including:

Nucleophilic Substitution: This involves the reaction of a haloalkane with ammonia or an amine.

Reductive Amination: This method involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions, where the haloalkane precursor is reacted with ammonia in a continuous flow reactor. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Análisis De Reacciones Químicas

Oxidation Reactions

The protonated amine group in nonan-5-amine hydrochloride can undergo oxidation under controlled conditions. Key pathways include:

Nitro and Nitroso Compound Formation

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or basic media, hydrogen peroxide (H₂O₂), or catalytic oxidation with transition metals.

-

Mechanism : The amine group (-NH₃⁺) is oxidized to a nitroso (-NO) or nitro (-NO₂) group via intermediate hydroxylamine derivatives. Radical intermediates may form under photolytic or thermal conditions, as observed in nitrogen-centered radical (NCR) chemistry .

-

Products :

-

Nitrosononan-5-amine (C₉H₁₈NO)

-

Nitrononan-5-amine (C₉H₁₇NO₂)

-

Radical-Mediated Oxidation

-

Reagents/Conditions : Electron transfer agents (e.g., Fe²⁺ salts) or persulfates under photolytic conditions .

-

Mechanism : N–H bond cleavage generates an aminium radical cation, which undergoes intramolecular hydrogen atom transfer (HAT) or cyclization. For example, iminyl radicals derived from analogous amines participate in 3-exo cyclizations to form aziridines or lactams .

Reduction Reactions

While the compound itself is a protonated amine, its free base (nonan-5-amine) can act as a reducing agent or undergo further reduction:

Reductive Amination

-

Reagents/Conditions : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with palladium catalysts.

-

Application : Used to synthesize secondary or tertiary amines via Schiff base intermediates.

Substitution Reactions

The nucleophilic amine group participates in substitution reactions, particularly under deprotonated conditions:

Acylation

-

Reagents/Conditions : Acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., NaOH).

-

Products : Amides (e.g., nonan-5-acetamide).

Alkylation

-

Reagents/Conditions : Alkyl halides (e.g., methyl iodide) under basic conditions.

-

Products : Secondary or tertiary ammonium salts.

Radical Cyclization and Functionalization

Nitrogen-centered radicals derived from this compound enable unique transformations:

Hofmann-Löffler-Freytag (HLF) Reaction

-

Reagents/Conditions : Strong acids (e.g., H₂SO₄) or Fe²⁺ salts under UV light .

-

Mechanism : Homolytic cleavage of N–H bonds generates aminium radicals, which abstract δ-hydrogens via 1,5-HAT. Subsequent halogenation and cyclization yield pyrrolidine derivatives .

Iminyl Radical Cyclization

-

Reagents/Conditions : Azides or oximes under electron transfer conditions .

-

Products : Cyclic amines (e.g., pyrrolenines) via β-scission and H-atom abstraction .

Comparative Reaction Table

Mechanistic Insights

Aplicaciones Científicas De Investigación

Nonan-5-amine hydrochloride has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of nonan-5-amine hydrochloride involves its interaction with molecular targets through its amine group. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For instance, it can act as a nucleophile in enzymatic reactions, facilitating the formation or cleavage of chemical bonds .

Comparación Con Compuestos Similares

Nonan-5-amine hydrochloride can be compared with other similar compounds, such as:

Octan-5-amine: Similar structure but with an eight-carbon chain.

Decan-5-amine: Similar structure but with a ten-carbon chain.

Hexan-5-amine: Similar structure but with a six-carbon chain.

Uniqueness: this compound’s uniqueness lies in its specific carbon chain length and the position of the amine group, which influence its chemical reactivity and physical properties. This makes it suitable for specific applications in organic synthesis and material science .

Actividad Biológica

Nonan-5-amine hydrochloride, a compound with the chemical formula C₉H₂₃ClN, is an amine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and applications in various fields.

This compound is characterized by a long carbon chain, which influences its solubility and reactivity. The presence of the amine group allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The hydrochloride form enhances its solubility in water, making it suitable for biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₃ClN |

| Molecular Weight | 175.75 g/mol |

| Solubility | Soluble in water |

| Functional Groups | Amine, Hydrochloride |

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors within biological systems. The protonated amine group can form hydrogen bonds and ionic interactions with various molecular targets, influencing their reactivity and stability. This interaction can lead to modulation of enzymatic activities and receptor functions, which are critical in numerous physiological processes.

Enzyme Interaction

Research indicates that this compound can act as a substrate or inhibitor for specific enzymes. Its structural similarity to other amines allows it to compete with natural substrates in enzymatic reactions. For example, studies have shown that compounds with similar structures can inhibit copper-containing amine oxidases, which are involved in the metabolism of biogenic amines .

Receptor Binding

The compound's ability to bind to receptors has been explored in various studies. Its interaction with G-protein coupled receptors (GPCRs) suggests potential applications in drug design. Compounds that exhibit biased agonism at opioid receptors have been linked to reduced side effects compared to traditional agonists . This property highlights the therapeutic potential of this compound in developing safer analgesics.

Case Studies and Research Findings

- Inhibition Studies : A study investigated the inhibitory effects of this compound on specific enzymes related to neurotransmitter metabolism. The findings indicated a significant reduction in enzyme activity, suggesting potential applications in treating neurological disorders .

- Receptor Agonism : Another research focused on the compound's agonistic effects on opioid receptors. The results demonstrated that this compound could selectively activate mu-opioid receptors while minimizing activation of kappa-opioid receptors, which are often associated with adverse effects .

- Antimicrobial Activity : Preliminary tests showed that this compound exhibited antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Applications in Research and Industry

This compound is utilized across various scientific domains:

- Pharmaceutical Development : Its unique properties make it a candidate for drug development, particularly in creating new analgesics with fewer side effects.

- Biochemical Research : The compound serves as a valuable reagent for studying amine-related biochemical processes and enzyme mechanisms.

- Industrial Applications : Due to its reactivity, it is also explored for use in synthesizing polymers and other organic compounds.

Q & A

Basic: What are the optimal methods for synthesizing Nonan-5-amine hydrochloride, and how can reaction conditions be systematically optimized?

Answer:

Synthesis typically involves the hydrochlorination of Nonan-5-amine using concentrated HCl under controlled pH and temperature. To optimize reaction conditions, employ factorial design experiments (e.g., response surface methodology) to evaluate variables like molar ratios, reaction time, and solvent polarity . For reproducibility, validate purity via HPLC or HPTLC with reference standards, as demonstrated in pyridoxine hydrochloride formulations .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural and thermal properties?

Answer:

Use a combination of:

- Nuclear Magnetic Resonance (NMR) for confirming amine protonation and carbon backbone.

- Fourier-Transform Infrared Spectroscopy (FTIR) to identify N-H and C-Cl bonds.

- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition thresholds, as applied to prasugrel hydrochloride .

Cross-validate results with elemental analysis (CHNS) for stoichiometric confirmation .

Basic: How can researchers determine solubility and stability profiles of this compound in aqueous and organic solvents?

Answer:

Perform shake-flask method experiments at varying pH levels (1–12) and temperatures (4–40°C). Monitor stability via accelerated degradation studies under oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) conditions. Quantify degradation products using UHPLC-MS , following protocols for metformin hydrochloride .

Advanced: What experimental strategies mitigate formulation challenges, such as hygroscopicity or poor bioavailability, in this compound-based drug delivery systems?

Answer:

- Nanosuspensions : Reduce particle size via wet milling or high-pressure homogenization to enhance dissolution rates, as validated for prasugrel hydrochloride .

- Hydrogel encapsulation : Use polymers like carbopol or chitosan to improve moisture resistance, inspired by metformin hydrochloride hydrogels .

- Co-crystallization : Explore co-formers (e.g., succinic acid) to stabilize the hydrochloride salt, referencing pyridoxine hydrochloride excipient studies .

Advanced: How should researchers resolve contradictions in spectroscopic or chromatographic data during method validation?

Answer:

- Cross-platform validation : Compare results across multiple instruments (e.g., HPLC vs. UHPLC) to rule out equipment bias.

- Forced degradation studies : Stress-test the compound to isolate impurities and confirm peak assignments, as done for vildagliptin/metformin hydrochloride .

- Statistical analysis : Apply multivariate tools (e.g., PCA) to distinguish noise from genuine spectral variations .

Advanced: What in vitro/in vivo models are suitable for evaluating the pharmacological efficacy of this compound?

Answer:

- In vitro : Use cell-based assays (e.g., HEK-293 or Caco-2) to assess membrane permeability and cytotoxicity. Include positive controls like pyridoxine hydrochloride for benchmarking .

- In vivo : Employ rodent models for pharmacokinetic studies. For CNS-targeted applications, validate blood-brain barrier penetration via microdialysis, referencing dopamine hydrochloride electrode methodologies .

Advanced: How can researchers design robust stability-indicating assays for this compound under ICH guidelines?

Answer:

- Forced degradation : Expose the compound to acid/base hydrolysis, oxidation, and photolysis, then quantify degradation products via HPLC-DAD or LC-MS .

- Validation parameters : Include specificity, linearity (R² > 0.995), and LOQ/LOD calculations per ICH Q2(R1). Cross-reference with pyridoxine hydrochloride validation protocols .

Methodological: What statistical approaches are critical for analyzing dose-response or toxicity data in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.